

Comparative Receptor Binding Profiles of Phenethylamine Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name:	(2-Amino-2-phenylethyl)dimethylamine
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding profiles of various phenethylamine derivatives, supported by experimental data. Phenethylamines are a broad class of compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as many psychoactive drugs, that interact with a wide range of receptors in the central nervous system. [1] Their specific effects are largely determined by their chemical structure and resulting receptor affinity profiles.[1] This guide focuses on their interactions with key serotonin (5-HT), adrenergic (α), dopamine (DA), and trace amine-associated receptors (TAAR1).

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (K_i , nM) of a selection of substituted phenethylamines for several key receptors. A lower K_i value indicates a higher binding affinity.

Table 1: Binding Affinities (K_i , nM) of Selected 2C-X and NBOMe Derivatives

Compound	5-HT2A	5-HT2C	TAAR1 (rat)	Other Receptors (Ki, nM)
2C-T-2	46	350	5	α1A (1,400), α2A (4,500)
2C-T-4	54	220	25	α1A (1,300), α2A (2,600)
2C-T-7	1	40	68	α1A (400), α2A (1,800)
2C-O	1700	11000	21	-
2C-O-Et	150	320	120	-
2C-I	0.4	1.1	0.2	D1 (>10), D2 (>10), D3 (>10)
25I-NBOMe	0.044	1.3	60	α1A (0.9), D3 (7.6)
Mescaline	530	1100	2200	α1A (>10), α2A (>10)

Data compiled from multiple sources.[\[1\]](#)

Table 2: Binding Affinities (Ki, nM) of 4-Alkoxy-3,5-Dimethoxyphenethylamines (Mescaline Derivatives) and Related Amphetamines

Compound	5-HT2A	5-HT2C
Mescaline	>10,000	9,900
E	1,700	5,700
DFM	8	520
TFM	13	290
TFE	18	-
Proscaline	24	-
AL	30	-
MAL	32	-
BZ	33	-
TMA	>10,000	>10,000
3C-P	28	-
3C-AL	31	-

Note: Some values are presented as >10,000 nM, indicating very low affinity.[\[2\]](#)

Structure-Activity Relationships

Structure-activity relationship (SAR) studies indicate that phenethylamines generally have a higher affinity for the 5-HT2A receptor compared to tryptamines.[\[1\]](#) For many phenethylamine derivatives, substitutions on the phenyl ring, such as alkyl or halogen groups at the para position, tend to increase binding affinity.[\[1\]](#)[\[3\]](#) The addition of an N-2-methoxybenzyl (NBOMe) group dramatically increases affinity for the 5-HT2A receptor.[\[1\]](#)[\[4\]](#)

Specifically, for 4-alkoxy-3,5-dimethoxyphenethylamines, extending the 4-alkoxy group generally increases binding affinities at 5-HT2A and 5-HT2C receptors.[\[5\]](#) In contrast, substitutions on the phenethylamine structure, such as a para-chloro group or an increase in N-alkyl chain length, can augment the relative potency at the serotonin transporter (SERT).[\[6\]](#)

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand receptor binding assays. Below is a generalized protocol outlining the key steps for determining the binding affinity of a test compound.

Radioligand Receptor Binding Assay Protocol

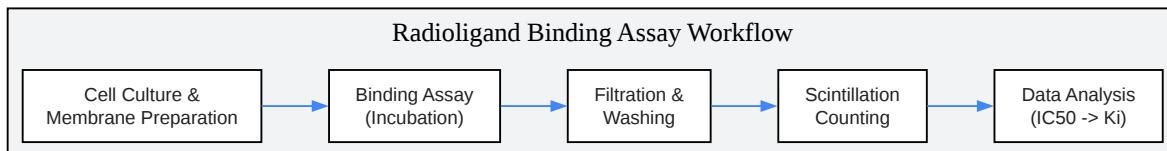
This protocol outlines the steps to determine the binding affinity of a test compound for a specific receptor, such as the 5-HT2A receptor.[\[1\]](#)

- Cell Culture and Membrane Preparation:
 - HEK-293 cells (or other suitable cell lines) are transfected to express the human receptor of interest (e.g., 5-HT2A).[\[1\]](#)
 - Cells are cultured and then harvested.
 - The cell membranes containing the receptors are isolated through homogenization and centrifugation.[\[1\]](#)[\[7\]](#)
- Binding Assay:
 - The cell membranes are incubated in a buffer solution.[\[1\]](#)
 - The assay is set up in a 96-well plate with the following components in triplicate:
 - Total Binding: Cell membrane suspension, a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A), and assay buffer.[\[7\]](#)
 - Non-specific Binding: Total binding components plus a high concentration of an unlabeled competitor to saturate the receptors.[\[7\]](#)
 - Test Compound: Total binding components plus various concentrations of the phenethylamine derivative being tested.[\[7\]](#)
 - The plate is incubated to allow the binding to reach equilibrium.[\[7\]](#)

- Harvesting and Scintillation Counting:
 - The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[7]
 - The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. [7]
 - Scintillation fluid is added to the filters, and the radioactivity is measured using a liquid scintillation counter.[7]
- Data Analysis:
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log of the test compound concentration.[7]
 - The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3][7]

Signaling Pathways and Experimental Workflows

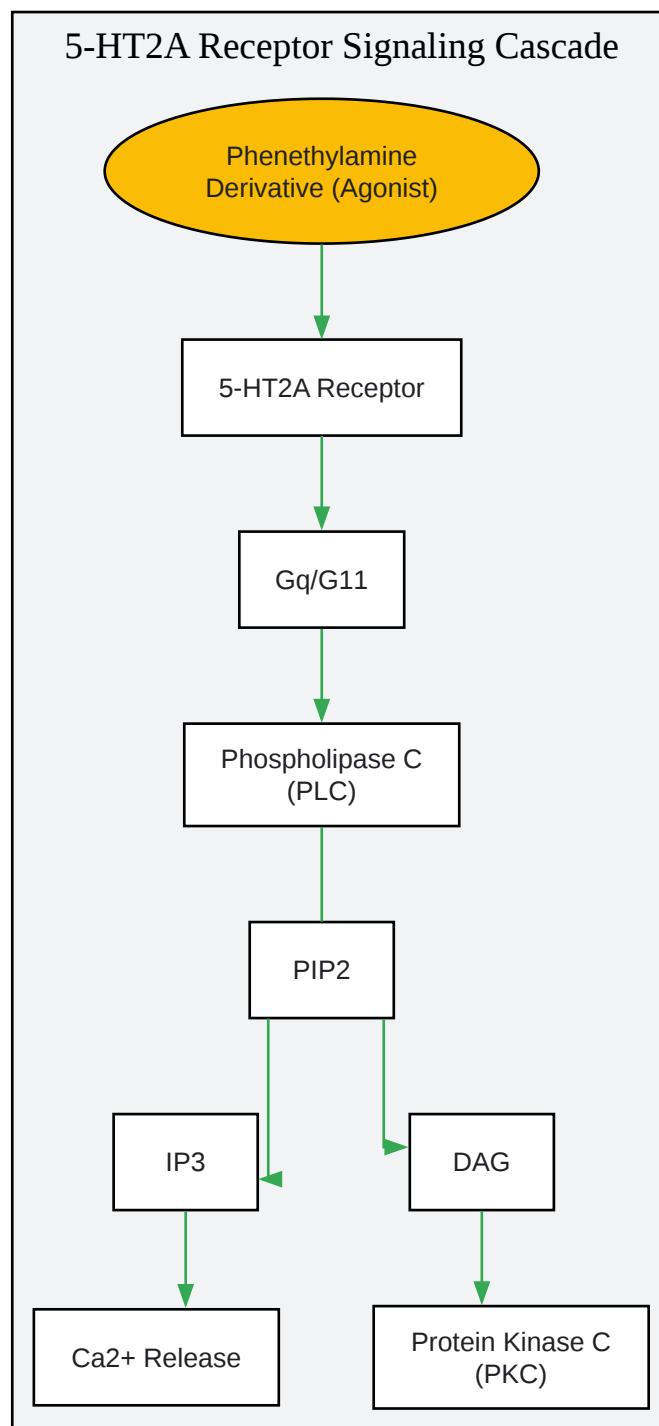
The interaction of phenethylamine derivatives with their target receptors initiates intracellular signaling cascades. The 5-HT2A receptor and TAAR1 are two primary targets through which these compounds mediate their actions.[8]



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Caption: Experimental workflow for a typical radioligand binding assay.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.^[1] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

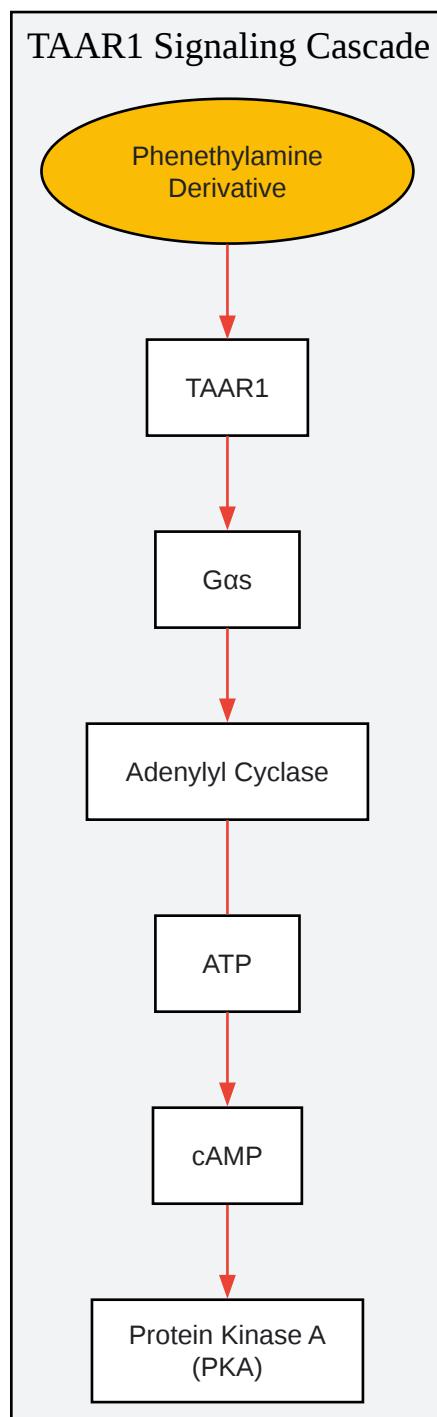


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Caption: Simplified 5-HT2A receptor Gq-coupled signaling cascade.

TAAR1 is another GPCR that is activated by many phenethylamines.[1] Unlike the 5-HT2A receptor, TAAR1 primarily couples to the G_{αs} protein.[1] This activation stimulates adenylyl

cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.



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Caption: Simplified TAAR1 Gas-coupled signaling cascade.

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